molecular formula C17H18N2O3S B2382274 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797316-22-3

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2382274
CAS No.: 1797316-22-3
M. Wt: 330.4
InChI Key: MCUFZGYSMSMFAW-UHFFFAOYSA-N
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Description

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a synthetic chemical compound featuring a pyrrolidine core linked to a pyridin-2-yl methanone group and a phenylsulfonylmethyl moiety. This specific structure suggests potential as a versatile scaffold in medicinal chemistry and drug discovery research. Compounds containing pyrrolidine rings are of significant interest in neuroscience research. For instance, structurally similar pyrrolidine-based molecules have been identified as novel, highly selective antagonists for the D3 dopamine receptor (D3R), which is a prominent target for studying substance use disorders and other neuropsychiatric conditions . The pyridin-2-yl methanone unit is a common pharmacophore in various bioactive molecules, and its presence further supports the compound's relevance in designing receptor-targeted ligands . The integration of these features makes this compound a compound of interest for researchers exploring new chemical entities in neuroscience and as a building block for the development of potential therapeutics. This product is intended for research purposes only and is not intended for any human or veterinary use.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUFZGYSMSMFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Formation of the Phenylsulfonylmethylpyrrolidine Intermediate

The synthesis begins with the preparation of 2-((phenylsulfonyl)methyl)pyrrolidine , a critical intermediate. Pyrrolidine reacts with phenylsulfonyl chloride under basic conditions (e.g., sodium hydride or triethylamine) to introduce the sulfonylmethyl group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic sulfur center of phenylsulfonyl chloride.

Key Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Temperature: 0–25°C to control exothermicity.
  • Base: Triethylamine or pyridine to neutralize HCl byproducts.

Yield Optimization

  • Excess phenylsulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution.
  • Slow addition of reagents minimizes side reactions like over-sulfonylation.
Table 1: Comparison of Intermediate Synthesis Conditions
Parameter Method A Method B
Solvent THF Dichloromethane
Base Sodium hydride Pyridine
Reaction Time 6 h 4 h
Yield 78% 82%

Coupling with Pyridin-2-ylmethanone

The intermediate undergoes coupling with pyridin-2-ylmethanone to form the final product. This step typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, facilitating amide bond formation between the pyrrolidine nitrogen and the ketone group.

Mechanistic Insights

  • The reaction proceeds via activation of the ketone carbonyl group, forming an O-acylisourea intermediate that reacts with the pyrrolidine nitrogen.
  • Catalytic 4-dimethylaminopyridine (DMAP) accelerates the coupling by stabilizing the transition state.

Purification Techniques

  • Column chromatography using silica gel with eluents such as ethyl acetate/hexanes (1:1) or methanol/dichloromethane (5:95).
  • Recrystallization from dichloromethane-methanol mixtures enhances purity.
Table 2: Coupling Reaction Parameters
Parameter EDCI/DMAP DCC/DMAP
Solvent Dichloromethane THF
Reaction Time 12 h 24 h
Temperature 25°C 0°C → 25°C
Yield 65% 72%

Alternative Sulfonylation Strategies

Use of 4-Chlorobenzenesulfonyl Chloride

An alternative method substitutes phenylsulfonyl chloride with 4-chlorobenzenesulfonyl chloride , introducing electron-withdrawing groups to modulate reactivity. This approach requires stoichiometric pyridine to scavenge HCl and prevent side reactions.

Advantages

  • Enhanced electrophilicity of the sulfonyl chloride improves reaction rates.
  • The chloro group facilitates downstream functionalization via cross-coupling reactions.

Protecting Group Strategies

Benzyl groups are employed to protect the pyrrolidine nitrogen during intermediate synthesis, preventing unwanted side reactions. Deprotection via hydrogenolysis (H₂/Pd-C) yields the free amine before sulfonylation.

Example Protocol

  • Protect pyrrolidine with benzyl chloroformate.
  • Perform sulfonylation with phenylsulfonyl chloride.
  • Remove the benzyl group using Pd-C/H₂.

Structural and Mechanistic Validation

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.8–3.2 ppm confirm the pyrrolidine methylene protons adjacent to the sulfonyl group.
  • IR Spectroscopy: Stretching vibrations at 1150 cm⁻¹ (S=O) and 1650 cm⁻¹ (C=O) validate the functional groups.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar pyrrolidine ring with the sulfonyl group oriented perpendicularly to minimize steric hindrance. The pyridine ring engages in π-π stacking with adjacent molecules, stabilizing the crystal lattice.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Recent advances utilize microreactor systems to enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent-free conditions under microwave irradiation achieve 85% yield in 2 h, minimizing waste.
  • Biocatalytic sulfonylation using sulfotransferases is under investigation but remains experimental.

Chemical Reactions Analysis

Types of Reactions

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies. For instance, it can undergo various types of reactions such as oxidation, reduction, and nucleophilic substitution .

Biology and Medicine

In biological and medicinal research, this compound is being investigated for its potential as a pharmacophore . Its structural features make it a candidate for drug development targeting specific enzymes or receptors. Studies have indicated its potential in inhibiting certain biological pathways, positioning it as a promising lead compound in drug discovery .

Mechanism of Action :
The mechanism involves interactions with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings enhance binding affinity through hydrophobic and π–π interactions. These interactions may inhibit enzyme activity or modulate receptor functions .

Industrial Applications

In industry, this compound can be utilized in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in materials science and engineering .

Case Studies

  • Drug Development : Research has shown that derivatives of this compound exhibit significant inhibitory activity against certain biological pathways, making them candidates for treating diseases such as diabetes and cancer .
  • Material Science : The compound's unique structure has led to its use in synthesizing advanced materials that require specific chemical properties for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several derivatives, as outlined below:

Compound Name / ID Key Features Molecular Formula Molecular Weight (g/mol) Potential Applications
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone Pyrrolidine + phenylsulfonylmethyl + pyridin-2-yl methanone C₁₈H₁₈N₂O₃S 342.41 Enzyme/receptor modulation
2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2) Pyridin-2-yl ethanone + phenyl group C₁₃H₁₁NO 197.24 Therapeutic agent development
(S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone Pyrrolidine + indole + pyridin-2-yl + methoxybenzylamino C₂₉H₃₀N₅O₂ 492.59 Dual receptor targeting (e.g., histamine receptors)
[5-Fluoro-1-(phenylsulfonyl)indol-2-yl]-[4-methyl-1-(phenylsulfonyl)indol-2-yl]methanone Bis-indole methanone + phenylsulfonyl groups C₃₁H₂₂FNO₄S₂ 579.64 Kinase inhibition or anti-cancer activity

Key Structural Differences :

  • Pyrrolidine vs. Indole Scaffolds : The target compound’s pyrrolidine ring offers conformational flexibility, whereas indole-based analogs (e.g., ) provide rigid aromatic systems for stacking interactions.
  • Sulfonyl Group Placement: The phenylsulfonylmethyl group in the target compound enhances polarity and may influence solubility compared to methoxybenzylamino () or unsubstituted ethanone () derivatives.
  • Ketone Position: The methanone group in the target compound vs.
Pharmacological and Physicochemical Properties
  • Receptor Affinity: Compounds with pyridin-2-yl methanone moieties (e.g., ) often target enzymes or GPCRs due to their hydrogen-bonding capacity. The sulfonyl group may enhance interactions with polar residues in binding pockets.
  • Synthetic Complexity: The target compound’s pyrrolidine-sulfonyl linkage requires multi-step synthesis, similar to indole-based derivatives in , but contrasts with simpler ethanone analogs like CAS 27049-45-2 .
Research Findings and Hypotheses
  • Structure-Activity Relationships (SAR): Bulkier substituents (e.g., phenylsulfonylmethyl) may improve selectivity but reduce bioavailability. For example, indole-based methanones () exhibit higher molecular weights and lower solubility, a trade-off that could apply to the target compound.

Biological Activity

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, a compound with significant structural complexity, is being explored for its biological activity and potential therapeutic applications. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}N2_2O3_3S, with a molecular weight of 330.4 g/mol. The compound features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC17_{17}H18_{18}N2_2O3_3S
Molecular Weight330.4 g/mol
CAS Number1448052-22-9

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Phenylsulfonyl Group : Typically involves sulfonylation using phenylsulfonyl chloride.
  • Attachment of the Pyridine Moiety : Often accomplished via coupling reactions such as Suzuki-Miyaura coupling.

These synthetic routes can be optimized for yield and purity, utilizing advanced techniques like chromatography and continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings enhance binding affinity through hydrophobic and π–π interactions. These interactions may inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial pathways, making it a candidate for antimicrobial drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Antimycobacterial Activity : A study evaluating related pyrrolidine derivatives found moderate antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential for further exploration in tuberculosis treatment .
  • Antitumor Effects : Research on fused derivatives indicated significant antitumor activity against renal and breast cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Inhibition Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit specific kinases involved in viral replication, indicating potential antiviral applications .

Q & A

Q. What are the recommended synthetic routes for (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. A common approach includes:

  • Step 1 : Sulfonylation of pyrrolidine derivatives using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the phenylsulfonylmethyl group.
  • Step 2 : Coupling the modified pyrrolidine with pyridin-2-ylmethanone via amide bond formation using coupling reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
  • Optimization : Solvent choice (DMF vs. dichloromethane), temperature control (0–25°C), and catalyst screening (e.g., Pd-mediated cross-coupling for sterically hindered intermediates) can improve yields. LC-MS and NMR should monitor intermediate purity .

Q. How can the structural conformation of this compound be validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond angles and stereochemistry, critical for confirming the spatial arrangement of the pyrrolidine and pyridine moieties .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify substituent positions (e.g., sulfonyl methyl protons at δ 3.1–3.3 ppm; pyridine aromatic protons at δ 8.0–8.5 ppm). 2D techniques (COSY, HSQC) clarify through-space and through-bond correlations .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) to rule out false positives from off-target effects.
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., luciferase reporters) to confirm target engagement .
  • Data normalization : Use reference compounds (e.g., known orexin receptor antagonists for comparative analysis) to calibrate activity thresholds .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In silico ADME prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 inhibition. For example, the phenylsulfonyl group may enhance metabolic stability but reduce solubility, requiring substituent tweaking (e.g., introducing polar groups on the pyridine ring) .
  • Molecular dynamics (MD) simulations : Analyze binding mode stability in target receptors (e.g., orexin receptors) to prioritize derivatives with stronger hydrogen-bond interactions .

Q. What methodologies are suitable for investigating structure-activity relationships (SAR) in analogs of this compound?

  • Fragment-based design : Systematically replace the phenylsulfonyl group with bioisosteres (e.g., sulfonamides or carboxylates) and assess activity changes.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical features (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
  • Enantiomer separation : Use chiral HPLC (e.g., CHIRALPAK AD-H column) to isolate R/S enantiomers and evaluate stereochemical impacts on potency .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test mixed-solvent systems (e.g., ethanol/water or DMSO/ether) to induce slow crystallization.
  • Co-crystallization : Add co-factors (e.g., Mg2+^{2+} ions) or target protein fragments to stabilize crystal lattice formation .
  • Cryo-protection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection at low temperatures .

Data Contradiction Analysis

Q. How should discrepancies between computational binding predictions and experimental IC50_{50}50​ values be reconciled?

  • Force field adjustments : Re-run docking simulations with updated parameters (e.g., AMBER vs. CHARMM) to account for ligand flexibility or solvation effects.
  • Experimental validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics directly, resolving conflicts between predicted and observed affinities .

Q. What experimental controls are critical when interpreting contradictory cytotoxicity results in cell-based assays?

  • Viability controls : Include staurosporine (apoptosis inducer) and DMSO-only treatments to distinguish compound-specific toxicity from solvent effects.
  • Proliferation assays : Use real-time cell analysis (RTCA) to track time-dependent cytotoxicity, identifying transient vs. sustained effects .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
1^1H NMRδ 3.1–3.3 ppm (s, 2H, CH2_2SO2_2Ph)
13^13C NMRδ 125–130 ppm (pyridine C-H); δ 55 ppm (N-CH2_2)
HRMS[M+H]+^+ calculated vs. observed (e.g., ±0.001 Da)

Q. Table 2. Optimization of Synthetic Yield

ConditionYield (%)Purity (HPLC)Reference
EDCI/DMAP, DCM6295%
HATU/DIPEA, DMF7898%

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